2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol
Overview
Description
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol is a highly fluorinated phenolic compound with the molecular formula C12HF9O and a molecular weight of 332.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. It is commonly used in various scientific research and industrial applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol typically involves the reaction of pentafluorobenzene with tetrafluorophenol under specific conditions. One common method includes the use of tert-butyl alcohol as a diluent, which helps in achieving the desired product with minimal by-products . The reaction is usually carried out at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various fluorinated aromatic compounds, while oxidation reactions can produce quinones.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: Its unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenol: A similar compound with fewer fluorine atoms, used in the synthesis of fluorinated esters and ethers.
Pentafluorophenol: Known for its use in peptide synthesis and as a coupling reagent.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated phenol with different substituents, used as a building block in organic synthesis.
Uniqueness
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol stands out due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF9O/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXJPZBMOLLESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382590 | |
Record name | 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2894-87-3 | |
Record name | 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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